4-Bromo-2-(2-fluorophenyl)pyridine

Descripción general

Descripción

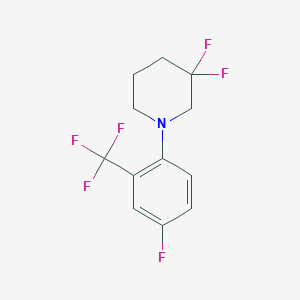

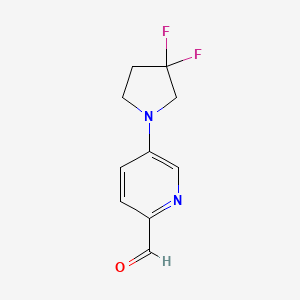

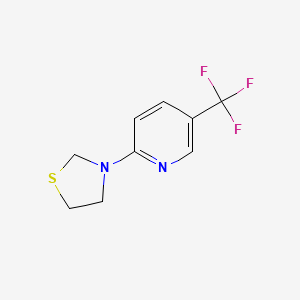

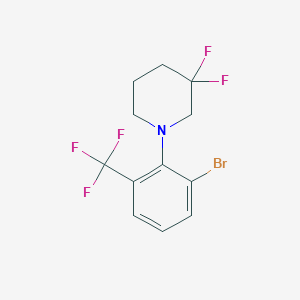

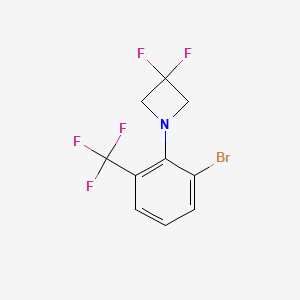

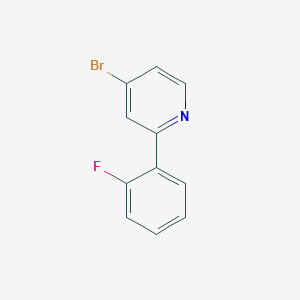

“4-Bromo-2-(2-fluorophenyl)pyridine” is an organic compound that belongs to the class of phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is used as an intermediate for ligands and catalysts synthesis .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . This affords the corresponding chalcone which is used as a suitable precursor to prepare a new series of pyridine derivatives . The treatment of the latter chalcone with 2-cyanothioacetamide affords the corresponding pyridinethione which is used as a precursor to synthesize the targeted thienopyridine derivatives .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(2-fluorophenyl)pyridine” can be represented by the InChI code:1S/C11H7BrFN/c12-9-5-6-14-11(7-9)8-1-3-10(13)4-2-8/h1-7H .

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Intermediates

4-Bromo-2-(2-fluorophenyl)pyridine is utilized in the synthesis of complex molecules like 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which is an important precursor for developing various biologically active compounds. This synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, demonstrating the compound's versatility in organic synthesis (Wang et al., 2016).

Development of Fluorescent Sensors

Derivatives of 4-Bromo-2-(2-fluorophenyl)pyridine have been used to create fluorescent sensors for detecting nitro compounds, metal cations, and amino acids. These sensors exhibit high selectivity and sensitivity, making them valuable tools in environmental monitoring and biochemical research (Han et al., 2020).

Pharmaceutical Research

The compound's derivatives have shown potential in pharmaceutical research, including the development of novel antibacterial agents. For instance, pyridine chalcones synthesized from related bromophenyl and pyridinyl compounds have exhibited strong antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, highlighting their potential in developing new antimicrobial therapies (Jasril et al., 2013).

Organic Light-Emitting Diodes (OLEDs)

Pyridine-substituted compounds related to 4-Bromo-2-(2-fluorophenyl)pyridine have been explored as host materials for green and sky-blue phosphorescent OLEDs. Their high triplet energy levels make them suitable for this application, contributing to the advancement of OLED technology for display and lighting applications (Thiéry et al., 2015).

Metal Complex Formation

Mercury(I) complexes with bidentate iminopyridine ligands involving fluorophenylpyridinylmethyleneamine derivatives exhibit unique structural features. These complexes have applications in materials science and catalysis, underscoring the compound's utility in inorganic chemistry (Dehghanpour et al., 2009).

Propiedades

IUPAC Name |

4-bromo-2-(2-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN/c12-8-5-6-14-11(7-8)9-3-1-2-4-10(9)13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHPPJLWNICFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(2-fluorophenyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.